molecular formula C8H11BrClN B1291642 4-Bromo-N-ethylaniline hydrochloride CAS No. 855949-09-6

4-Bromo-N-ethylaniline hydrochloride

Cat. No. B1291642
M. Wt: 236.53 g/mol
InChI Key: HIRALFFVIHHMOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented in the provided papers. For instance, the synthesis of a Schiff base compound involving 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol is achieved through a green grinding method, which is a solvent-free mechanochemical approach . Similarly, ethyl 4-bromo-4,4-dinitrobutyrate is synthesized via a Michael addition reaction, with optimization of the reaction conditions to improve yield . The synthesis of 4-Bromo-2-chlorotoluene is performed through a diazotization and Sandmeyer reaction, with an improvement involving the addition of cuprous chloride . These methods suggest that the synthesis of 4-Bromo-N-ethylaniline hydrochloride could potentially be carried out through similar reactions, with optimization of conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized using various analytical techniques. X-ray diffraction (XRD) is used to elucidate the crystal structure of the synthesized compounds, as seen in the case of the Schiff base compound and the 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester . These techniques could be applied to determine the molecular structure of 4-Bromo-N-ethylaniline hydrochloride, providing insights into its crystalline form and molecular geometry.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated compounds. For example, the Schiff base compound exhibits urease inhibitory activity, which could be of interest in medical and agricultural applications . The reactivity of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones with bromine and subsequent reactions to synthesize different pyrazole derivatives are also discussed . These reactions highlight the potential reactivity of 4-Bromo-N-ethylaniline hydrochloride in forming new compounds with biological or chemical significance.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-N-ethylaniline hydrochloride are not directly reported, the papers provide information on the properties of related brominated compounds. For instance, the Schiff base compound is obtained as bright red crystals, indicating its solid-state appearance . The crystallographic data of another compound provide details on its density and molecular weight . These properties are crucial for understanding the behavior of 4-Bromo-N-ethylaniline hydrochloride in various environments and could guide the development of applications for this compound.

Scientific Research Applications

  • “4-Bromo-N-ethylaniline hydrochloride” is a chemical compound with the CAS Number: 855949-09-6 .
  • It has a molecular weight of 236.54 and its linear formula is C8H11BrClN .
  • This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

While specific applications of “4-Bromo-N-ethylaniline hydrochloride” are not readily available, its parent compound, 4-Bromoaniline, has been used in various organic synthesis processes . Here are some potential applications based on its structural similarity to 4-Bromoaniline:

  • Organic Synthesis

    • 4-Bromoaniline, a brominated derivative of aniline, can be used in the synthesis of various organic molecules through catalytic processes .
    • It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs) .
  • Synthesis of Anilines : Anilines can be synthesized through various methods and applications, covering both classical and modern approaches . The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are discussed in detail .

  • Palladium-Catalyzed Methods : Anilines can be synthesized through palladium-catalyzed methods . These methods have a wide scope and can be used for the reactions of secondary amines, primary amines, ammonia equivalents, hydrazones, indoles, pyrroles, and carbazoles .

  • Functional Group Tolerance : Anilines can be synthesized with a high degree of functional group tolerance . This allows for the synthesis of a wide variety of anilines with different functional groups .

Safety And Hazards

4-Bromo-N-ethylaniline hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

4-bromo-N-ethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRALFFVIHHMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622902
Record name 4-Bromo-N-ethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-ethylaniline hydrochloride

CAS RN

855949-09-6
Record name Benzenamine, 4-bromo-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855949-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-ethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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